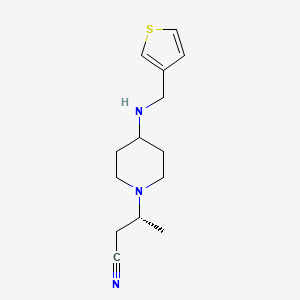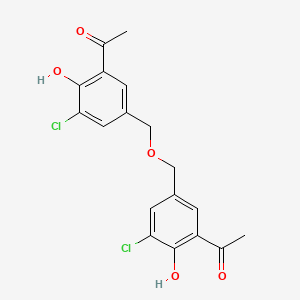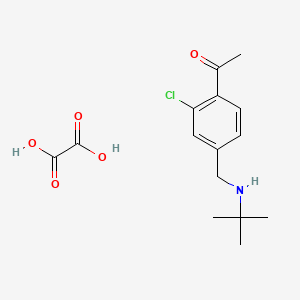
2-(2,4-Dichlorobenzene-1-sulfonyl)-2H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a dichlorophenyl ring, which is further connected to an indazole core with a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Dichlorophenyl Ring: The dichlorophenyl ring is incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the dichlorophenyl ring and the indazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, leading to various biological effects. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indazole core can bind to specific receptors, modulating their function and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl structure but different functional groups.
Indazole derivatives: Various indazole-based compounds with different substituents, used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-((2,4-Dichlorophenyl)sulfonyl)-2H-indazole-3-carboxylic acid is unique due to the combination of its sulfonyl, dichlorophenyl, and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Eigenschaften
CAS-Nummer |
920019-85-8 |
|---|---|
Molekularformel |
C14H8Cl2N2O4S |
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)sulfonylindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2N2O4S/c15-8-5-6-12(10(16)7-8)23(21,22)18-13(14(19)20)9-3-1-2-4-11(9)17-18/h1-7H,(H,19,20) |
InChI-Schlüssel |
CFRSHBOSWIANNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N(N=C2C=C1)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



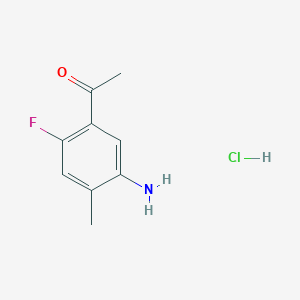
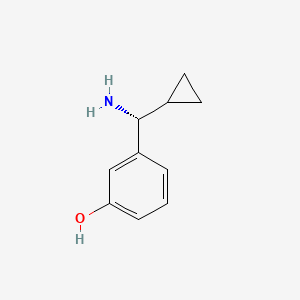
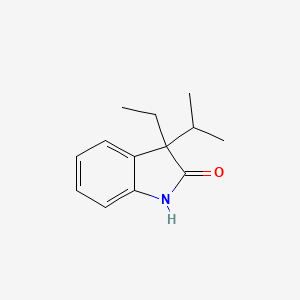
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
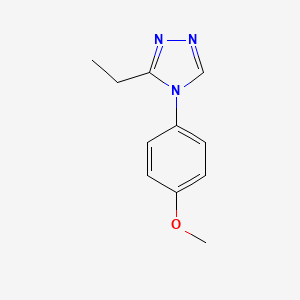
![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
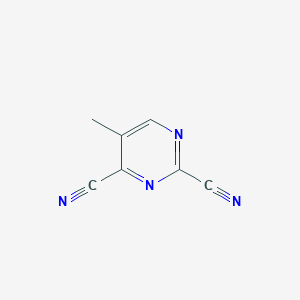
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
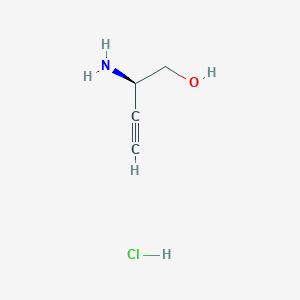
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)
